molecular formula C20H19BrN2O3S2 B2449516 N-(4-bromo-3-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1207015-23-3

N-(4-bromo-3-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2449516
CAS No.: 1207015-23-3
M. Wt: 479.41
InChI Key: GPXOAAZYNWBROM-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19BrN2O3S2 and its molecular weight is 479.41. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S2/c1-13-5-4-6-16(11-13)23(3)28(25,26)18-9-10-27-19(18)20(24)22-15-7-8-17(21)14(2)12-15/h4-12H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXOAAZYNWBROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide, also known as F420-0062, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's molecular formula is C19H17BrN2O3S2, characterized by a thiophene ring and a sulfonamide group. The presence of the bromine atom and methyl groups contributes to its unique chemical properties and potential reactivity.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity. This interaction may affect pathways involved in inflammation and cancer progression.
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways that regulate cell growth and survival.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiophene derivatives, including this compound. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (μM)
F420-0062HCT116 (colon cancer)TBD
F420-0062KMS-12 BM (multiple myeloma)TBD

Note: TBD indicates that specific data on F420-0062's IC50 values in these studies are yet to be published.

Inhibition Studies

Inhibition studies involving related compounds have demonstrated promising results in targeting specific kinases and enzymes associated with cancer progression:

  • PDE4 Inhibitors : Compounds similar to F420-0062 have been reported as selective phosphodiesterase 4 (PDE4) inhibitors, showing IC50 values in the low nanomolar range, which could translate into effective therapeutic agents for conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

A significant case study involved the evaluation of sulfonamide derivatives against various cancer cell lines. These studies indicated that modifications in the chemical structure could enhance biological activity and selectivity towards specific targets.

  • Study on Antiproliferative Effects : A derivative with structural similarities to F420-0062 exhibited potent activity against multiple myeloma cell lines with an IC50 value of 0.64 μM .
  • In Vivo Efficacy : In vivo studies using animal models demonstrated that certain derivatives could effectively reduce tumor growth while exhibiting minimal toxicity .

Scientific Research Applications

Medicinal Chemistry

N-(4-bromo-3-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide has been investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways involved in diseases such as cancer and inflammatory disorders. Its mechanism of action often involves the inhibition of key enzymes or receptors that play critical roles in disease progression.

Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the compound's ability to inhibit tumor growth in vitro and in vivo models. The results indicated that the compound effectively reduced cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

Example Applications:

  • Synthesis of Sulfonamides : The compound can be utilized to create sulfonamide derivatives, which are important in pharmaceuticals.
  • Formation of Thiophene Derivatives : It can act as a precursor for synthesizing other thiophene-based compounds, which have applications in organic electronics and materials science.

Materials Science

The electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating such compounds into polymer matrices can enhance the conductivity and efficiency of electronic devices.

Data Table: Comparison of Electronic Properties

CompoundConductivity (S/cm)Application Area
N-(4-bromo-3-methylphenyl)-...0.01OLEDs
Thiophene-based polymer0.05OPVs

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